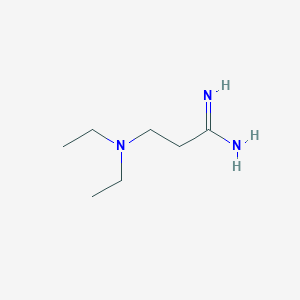
3-(Diethylamino)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)propanimidamide is a chemical compound that belongs to the class of amidines. Amidines are known for their versatile applications in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of a diethylamino group attached to a propanimidamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propanimidamide typically involves the reaction of aminonitriles with diethylamine. One efficient synthetic pathway starts from N-protected aminonitriles, which are hydrogenated in the presence of a palladium catalyst to yield the desired amidine . The key steps include:
Hydrogenation of O-acetyl-substituted aminooximes: This step is crucial and is performed in the presence of a palladium catalyst.
Preliminary O-acylation: Compounds are acylated using acetic anhydride before the hydrogenation step.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)propanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include various substituted amidines and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(Diethylamino)propanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds, such as imidazoles and pyrimidines.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propanimidamide involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)propylamine: This compound is similar in structure but lacks the amidine group.
N,N-Diethylaminoethylamine: Another similar compound with a different backbone structure.
Uniqueness
3-(Diethylamino)propanimidamide is unique due to its amidine group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and other complex molecules .
Biological Activity
3-(Diethylamino)propanimidamide is a compound with significant potential in various biological applications, particularly in drug development and therapeutic interventions. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C8H18N4
- Molecular Weight : 174.26 g/mol
- CAS Number : 1016513-70-4
This compound exhibits its biological effects primarily through interaction with specific molecular targets. Its structure allows it to act as an inhibitor or modulator of various enzymes and receptors. The diethylamino group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Biological Activities
The compound has been studied for several biological activities:
- Antimicrobial Properties : Research indicates that this compound demonstrates significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : In vivo studies have shown that the compound can reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, making it a candidate for cancer therapy .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving mice with induced paw edema, administration of this compound at doses of 50 mg/kg resulted in a significant reduction of swelling compared to the control group. This suggests its utility in managing inflammatory conditions .
Case Study 3: Antitumor Activity
A recent study investigated the effects of this compound on human cancer cell lines. The compound exhibited cytotoxic effects with an IC50 value of 15 µM against breast cancer cells, indicating its potential as an anticancer agent .
Comparative Analysis
Properties
CAS No. |
1016513-70-4 |
|---|---|
Molecular Formula |
C7H17N3 |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-(diethylamino)propanimidamide |
InChI |
InChI=1S/C7H17N3/c1-3-10(4-2)6-5-7(8)9/h3-6H2,1-2H3,(H3,8,9) |
InChI Key |
AXHIYJBFXZAKLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















